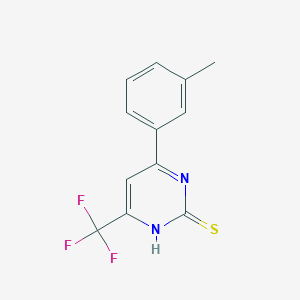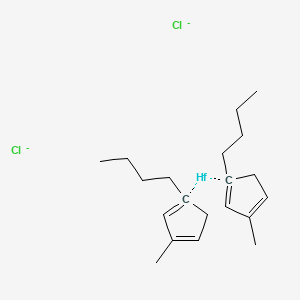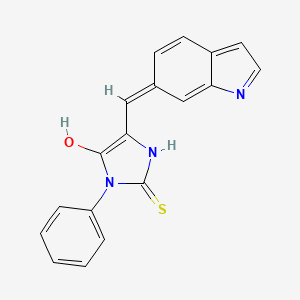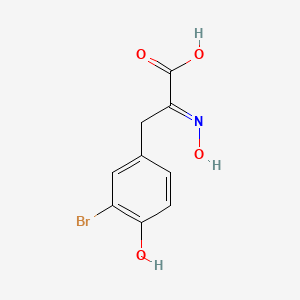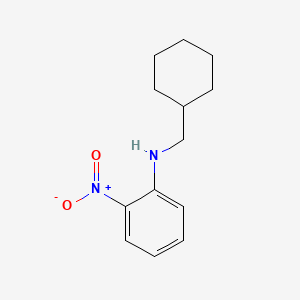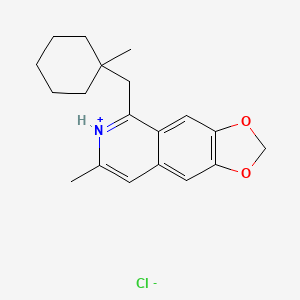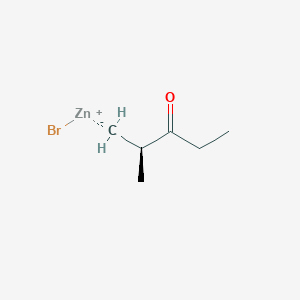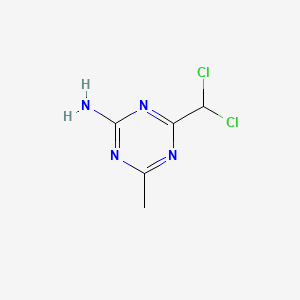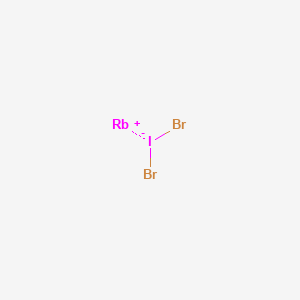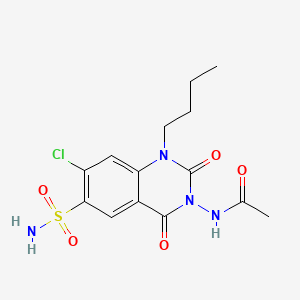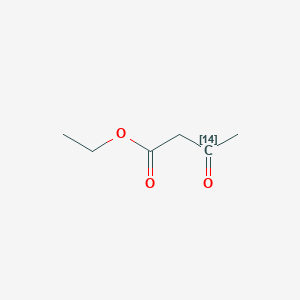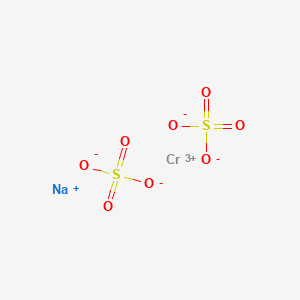
Chromium(3+) sodium disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(3+) sodium disulphate, also known as sulfuric acid chromium sodium salt, is a compound that contains chromium in its +3 oxidation state. This compound is part of a larger family of chromium compounds, which are known for their diverse chemical properties and applications. This compound is particularly notable for its use in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(3+) sodium disulphate can be synthesized through several methods. One common method involves the reaction of chromium(III) sulfate with sodium sulfate under controlled conditions. The reaction typically requires an aqueous medium and is carried out at elevated temperatures to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chromium ore, which is processed to extract chromium(III) compounds. These compounds are then reacted with sodium sulfate in large-scale reactors. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chromium(3+) sodium disulphate undergoes various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under certain conditions, such as in the presence of strong oxidizing agents like sodium persulfate.
Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents like sulfur dioxide.
Substitution: Ligand exchange reactions can occur, where water molecules in the coordination sphere of chromium(III) are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidation: Sodium persulfate is commonly used as an oxidizing agent, with the reaction typically carried out at elevated temperatures.
Reduction: Sulfur dioxide is used as a reducing agent, often in an acidic medium.
Substitution: Ligand exchange reactions can be facilitated by heating the solution or by adding excess ligands.
Major Products Formed
Oxidation: Chromium(VI) compounds, such as chromate and dichromate.
Reduction: Chromium(III) compounds, such as chromium(III) sulfate.
Substitution: Complexes with different ligands, such as chromium(III) chloride or chromium(III) sulfate complexes.
Scientific Research Applications
Chromium(3+) sodium disulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential role in biological systems, particularly in relation to its effects on enzyme activity and cellular metabolism.
Medicine: Investigated for its potential therapeutic applications, including its role in glucose metabolism and its potential use in treating diabetes.
Industry: Used in the production of pigments, tanning agents, and corrosion inhibitors.
Mechanism of Action
The mechanism by which chromium(3+) sodium disulphate exerts its effects involves its interaction with various molecular targets and pathways. One key target is the beta subunit of mitochondrial ATP synthase, where chromium(III) can influence cellular energy production and metabolic regulation. Additionally, chromium(III) is known to enhance insulin sensitivity and improve glucose metabolism, which is particularly relevant in the context of diabetes research.
Comparison with Similar Compounds
Chromium(3+) sodium disulphate can be compared with other chromium(III) compounds, such as:
Chromium(III) chloride: Similar in terms of oxidation state and coordination chemistry but differs in its specific applications and reactivity.
Chromium(III) sulfate: Shares some similarities in terms of chemical properties but is used in different industrial processes.
Chromium(III) oxide: A stable oxide form of chromium(III) with distinct physical and chemical properties.
This compound is unique in its combination of properties, making it particularly useful in specific industrial and research applications.
Properties
CAS No. |
36221-65-5 |
|---|---|
Molecular Formula |
CrNaO8S2 |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
sodium;chromium(3+);disulfate |
InChI |
InChI=1S/Cr.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
InChI Key |
MILMJAFFMWCPLL-UHFFFAOYSA-J |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



